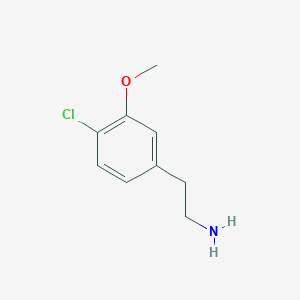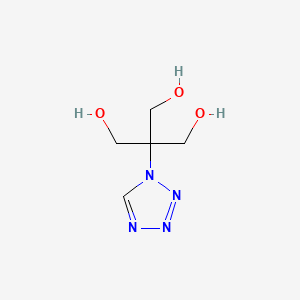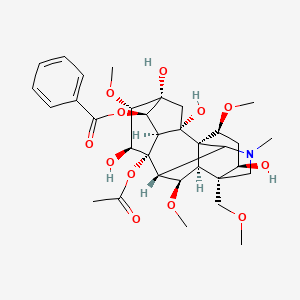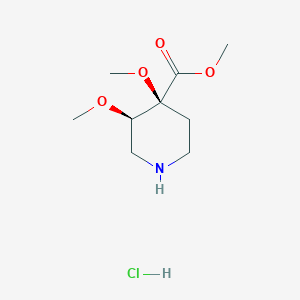
2-(4-Chloro-3-methoxyphenyl)ethan-1-amine
Übersicht
Beschreibung
2-(4-Chloro-3-methoxyphenyl)ethan-1-amine is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 g/mol . The IUPAC name for this compound is 2-(4-chloro-3-methoxyphenyl)ethanamine . The compound is also known by other names such as Benzeneethanamine, 4-chloro-3-methoxy- .
Molecular Structure Analysis
The InChI code for 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine is 1S/C9H12ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 . The Canonical SMILES for this compound is COC1=C(C=CC(=C1)CCN)Cl .Physical And Chemical Properties Analysis
2-(4-Chloro-3-methoxyphenyl)ethan-1-amine has a molecular weight of 185.65 g/mol . It has a XLogP3 value of 1.4 . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 3 rotatable bond counts . The exact mass and monoisotopic mass of the compound is 185.0607417 g/mol . The topological polar surface area of the compound is 35.2 Ų . The compound has a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanisms in Organic Chemistry
- Kinetics of Reactions with Alicyclic Amines : The study by Castro et al. (2001) explores the kinetics of reactions involving 3-methoxyphenyl thionocarbonates with secondary alicyclic amines, providing insights into reaction mechanisms and rate-determining steps in organic synthesis (Castro et al., 2001).
Environmental and Health Impacts
- Metabolites of Methoxychlor : Research by Bulger et al. (1985) indicates that methoxychlor, which contains a 4-methoxyphenyl group, can be metabolized into estrogenic products, highlighting the potential environmental and health impacts of such compounds (Bulger et al., 1985).
- Dechlorination by Bacteria : Satsuma and Masuda (2012) studied the dechlorination of methoxychlor by various bacterial species, shedding light on environmental degradation processes and the bioremediation potential of these bacteria (Satsuma & Masuda, 2012).
Chemical Synthesis and Catalysis
- Asymmetric Syntheses of Aryl-Pyrrolidines : Wu et al. (1996) describe a method for synthesizing enantioselective 2-aryl-Boc-pyrrolidines, involving compounds with methoxyphenyl groups. This work contributes to the field of asymmetric synthesis and catalysis (Wu et al., 1996).
- Photoreagents for Protein Crosslinking : Jelenc et al. (1978) proposed 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, which could be relevant for bioconjugation and biochemical studies (Jelenc et al., 1978).
Polymer and Material Science
- Polyradical Formation in Polymers : Kurata et al. (2007) explored the formation of aminium polyradicals in polyphenylenevinylene polymers, which could have implications in materials science and electronic applications (Kurata et al., 2007).
Biological and Pharmaceutical Research
- Folliculogenesis and Hormone Production : Uzumcu et al. (2006) investigated the impact of methoxychlor exposure on ovarian development and anti-Mullerian hormone production, providing insights into endocrine disruption and reproductive health (Uzumcu et al., 2006).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Kaya et al. (2016) conducted studies on the corrosion inhibition performance of various thiazole derivatives on iron, which is significant for materials protection and engineering applications (Kaya et al., 2016).
Safety And Hazards
The safety information for 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine indicates that it has a GHS07 pictogram . The hazard statements for the compound include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYNGLGBUBNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxyphenyl)ethan-1-amine | |
CAS RN |
96495-22-6 | |
| Record name | 2-(4-chloro-3-methoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)


![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)
![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)
![1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2658032.png)
![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)

